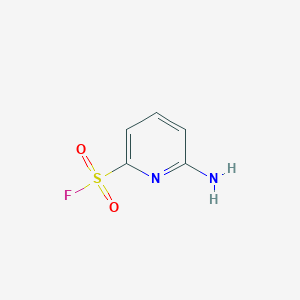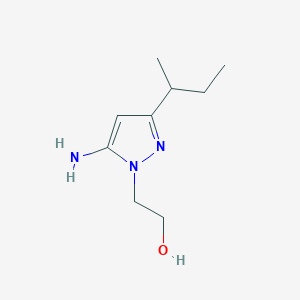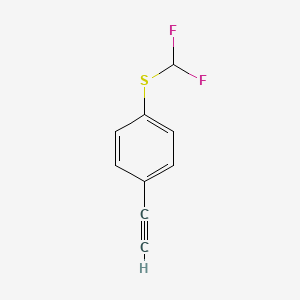
(Difluoromethyl)(4-ethynylphenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Difluoromethyl)(4-ethynylphenyl)sulfane is an organosulfur compound with the molecular formula C9H6F2S It is characterized by the presence of a difluoromethyl group (-CF2H) and a 4-ethynylphenyl group attached to a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoromethyl)(4-ethynylphenyl)sulfane typically involves the reaction of 4-ethynylphenylthiol with a difluoromethylating agent. One common method is the reaction of 4-ethynylphenylthiol with difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Difluoromethyl)(4-ethynylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Substituted difluoromethyl derivatives.
Applications De Recherche Scientifique
(Difluoromethyl)(4-ethynylphenyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Difluoromethyl)(4-ethynylphenyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The ethynyl group can participate in covalent bonding with target molecules, leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Difluoromethyl)phenyl sulfane: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
(Trifluoromethyl)(4-ethynylphenyl)sulfane: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to increased electronegativity and different reactivity.
(Difluoromethyl)(4-methylphenyl)sulfane: Contains a methyl group instead of an ethynyl group, affecting its chemical behavior and applications.
Uniqueness
(Difluoromethyl)(4-ethynylphenyl)sulfane is unique due to the presence of both the difluoromethyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields and makes it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C9H6F2S |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
1-(difluoromethylsulfanyl)-4-ethynylbenzene |
InChI |
InChI=1S/C9H6F2S/c1-2-7-3-5-8(6-4-7)12-9(10)11/h1,3-6,9H |
Clé InChI |
LWXSJVSCSJMRPO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)SC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
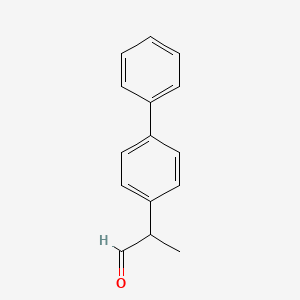
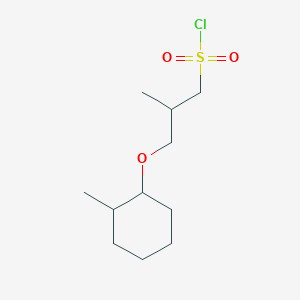
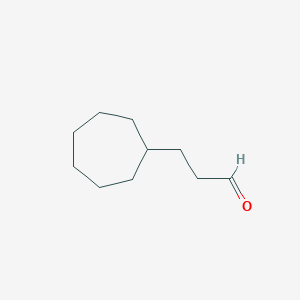
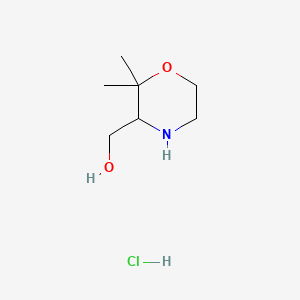
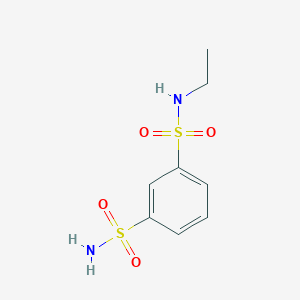
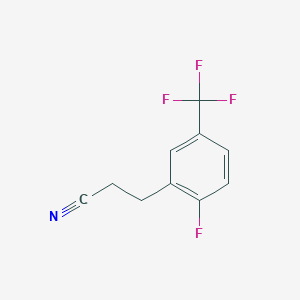
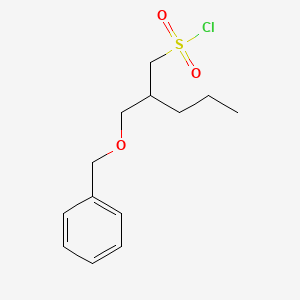
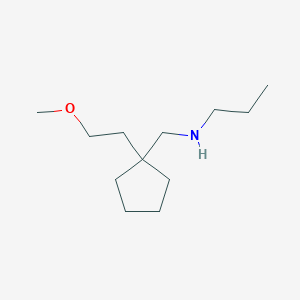
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
